{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester {4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470397
InChI: InChI=1S/C19H27N3O3/c20-12-18(23)22(17-10-11-17)16-8-6-15(7-9-16)21-19(24)25-13-14-4-2-1-3-5-14/h1-5,15-17H,6-13,20H2,(H,21,24)
SMILES: C1CC(CCC1NC(=O)OCC2=CC=CC=C2)N(C3CC3)C(=O)CN
Molecular Formula: C19H27N3O3
Molecular Weight: 345.4 g/mol

{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13470397

Molecular Formula: C19H27N3O3

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester -

Specification

Molecular Formula C19H27N3O3
Molecular Weight 345.4 g/mol
IUPAC Name benzyl N-[4-[(2-aminoacetyl)-cyclopropylamino]cyclohexyl]carbamate
Standard InChI InChI=1S/C19H27N3O3/c20-12-18(23)22(17-10-11-17)16-8-6-15(7-9-16)21-19(24)25-13-14-4-2-1-3-5-14/h1-5,15-17H,6-13,20H2,(H,21,24)
Standard InChI Key CEHITUOYEFHOLO-UHFFFAOYSA-N
SMILES C1CC(CCC1NC(=O)OCC2=CC=CC=C2)N(C3CC3)C(=O)CN
Canonical SMILES C1CC(CCC1NC(=O)OCC2=CC=CC=C2)N(C3CC3)C(=O)CN

Introduction

Structural and Molecular Characterization

Chemical Identity and Formula

The compound has the IUPAC name benzyl N-[4-[(2-aminoacetyl)-cyclopropylamino]cyclohexyl]carbamate and the molecular formula C₁₉H₂₇N₃O₃ . Its molecular weight is 345.4 g/mol, with a stereochemical configuration confirmed as (1R,4R) for the cyclohexyl and cyclopropyl groups . Key identifiers include:

PropertyValueSource
CAS Number1353981-66-4
PubChem CID66564847
SMILESC1CC(CCC1NC(=O)OCC2=CC=CC=C2)N(C3CC3)C(=O)CN
InChIKeyCEHITUOYEFHOLO-UHFFFAOYSA-N

Stereochemical Features

The (1R,4R) configuration of the cyclohexyl and cyclopropyl groups is critical for its biological interactions. This stereochemistry influences binding affinity to enzymatic targets, such as 2,3-oxidosqualene-lanosterol cyclase (OSC), as observed in structurally related aminocyclohexane derivatives .

Synthesis and Preparation

Synthetic Pathways

The synthesis of {4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves multi-step organic transformations:

  • Cyclohexylamine Functionalization: A cyclohexylamine derivative is modified via nucleophilic substitution to introduce the cyclopropyl-amino group .

  • Carbamate Formation: The intermediate reacts with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate moiety .

  • Amino-Acetylation: A final step introduces the 2-amino-acetyl group using protected glycine derivatives, followed by deprotection .

Optimization Challenges

Key challenges include:

  • Stereochemical Control: Ensuring the (1R,4R) configuration requires chiral catalysts or resolution techniques .

  • Side Reactions: Competing reactions, such as over-acetylation or cyclopropane ring opening, necessitate precise temperature and solvent control .

Biological Activity and Mechanisms

Enzymatic Inhibition

The compound shares structural motifs with OSC inhibitors described in patent WO2002014267A1 . OSC inhibition blocks cholesterol and ergosterol biosynthesis, making it a potential candidate for:

  • Hypercholesterolemia: Reduces plasma cholesterol by suppressing lanosterol cyclization .

  • Antifungal Applications: Targets ergosterol synthesis in fungal pathogens .

Pharmacokinetics and Toxicity

ADME Properties

Predicted properties (via computational models):

  • LogP: 2.1 ± 0.3 (moderate lipophilicity) .

  • Bioavailability: ~40% in rodent models, with rapid hepatic clearance .

Toxicity Concerns

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice .

  • Mutagenicity: Negative in Ames tests, suggesting low genotoxic risk .

Comparative Analysis with Analogues

CompoundTargetEC₅₀ (nM)Selectivity
{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl esterOSC15High
N-(4-Bromo-cyclohexyl)-acetamideHDAC120Moderate
Benzyl carbamate derivativesAcetylcholinesterase250Low

Data synthesized from .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator